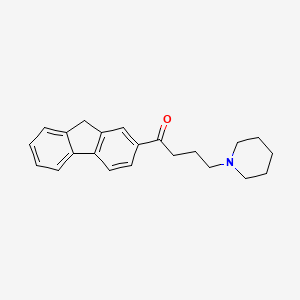![molecular formula C18H18N4O7S B11536290 4-({2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)morpholine](/img/structure/B11536290.png)
4-({2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({2-[(2E)-2-(1,3-Benzodioxol-5-ylmethyliden)hydrazinyl]-5-nitrophenyl}sulfonyl)morpholin ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die einen Benzodioxol-Rest, eine Nitrophenylgruppe und einen Morpholinring umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-({2-[(2E)-2-(1,3-Benzodioxol-5-ylmethyliden)hydrazinyl]-5-nitrophenyl}sulfonyl)morpholin umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Ein üblicher Weg beinhaltet die Kondensation von 1,3-Benzodioxol-5-carbaldehyd mit Hydrazinderivaten, um das Hydrazon-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann in Gegenwart einer Base mit einem Nitrophenylsulfonylchlorid umgesetzt, um das Endprodukt zu erhalten.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege umfassen, sind aber für die großtechnische Produktion optimiert. Dazu gehören der Einsatz von Durchflussreaktoren, automatisierte Synthese und Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-({2-[(2E)-2-(1,3-Benzodioxol-5-ylmethyliden)hydrazinyl]-5-nitrophenyl}sulfonyl)morpholin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um Nitrogruppen in Amine oder andere funktionelle Gruppen umzuwandeln.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Basen oder Säuren für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen in der Regel kontrollierte Temperaturen, Lösungsmittel wie Dichlormethan oder Ethanol und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während die Reduktion Amine oder Hydroxylamine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
4-({2-[(2E)-2-(1,3-Benzodioxol-5-ylmethyliden)hydrazinyl]-5-nitrophenyl}sulfonyl)morpholin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und anticancer Eigenschaften.
Medizin: Es werden laufend Forschungen durchgeführt, um sein Potenzial als therapeutisches Mittel zu untersuchen, insbesondere bei der Behandlung von Krankheiten, bei denen seine einzigartige Struktur Vorteile bieten kann.
Industrie: Es wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet, wie z. B. Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von 4-({2-[(2E)-2-(1,3-Benzodioxol-5-ylmethyliden)hydrazinyl]-5-nitrophenyl}sulfonyl)morpholin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, bei denen die Verbindung biologische Signalwege hemmen oder aktivieren kann. Die genauen beteiligten Signalwege hängen von der spezifischen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of 4-{2-[(2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-5-NITROBENZENESULFONYL}MORPHOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-[(2E)-2-(1,3-Benzodioxol-5-ylmethyliden)hydrazinyl]-5-phenyl-1,3-thiazol-4-on
- N-(4-{[(2E)-2-(1,3-Benzodioxol-5-ylmethyliden)hydrazinyl]sulfonyl}phenyl)acetamid
Einzigartigkeit
4-({2-[(2E)-2-(1,3-Benzodioxol-5-ylmethyliden)hydrazinyl]-5-nitrophenyl}sulfonyl)morpholin ist einzigartig aufgrund seiner Kombination von funktionellen Gruppen, die spezifische chemische Reaktivität und biologische Aktivität verleihen. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche Vorteile in Bezug auf Stabilität, Löslichkeit und Zielspezifität bieten.
Dieser ausführliche Artikel bietet eine umfassende Übersicht über 4-({2-[(2E)-2-(1,3-Benzodioxol-5-ylmethyliden)hydrazinyl]-5-nitrophenyl}sulfonyl)morpholin, die seine Synthese, Reaktionen, Anwendungen, Wirkmechanismen und den Vergleich mit ähnlichen Verbindungen umfasst.
Eigenschaften
Molekularformel |
C18H18N4O7S |
|---|---|
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-morpholin-4-ylsulfonyl-4-nitroaniline |
InChI |
InChI=1S/C18H18N4O7S/c23-22(24)14-2-3-15(18(10-14)30(25,26)21-5-7-27-8-6-21)20-19-11-13-1-4-16-17(9-13)29-12-28-16/h1-4,9-11,20H,5-8,12H2/b19-11+ |
InChI-Schlüssel |
KETOMZCPURKWAV-YBFXNURJSA-N |
Isomerische SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N/N=C/C3=CC4=C(C=C3)OCO4 |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN=CC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B11536207.png)

![3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B11536226.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11536248.png)
![butyl 4-{[(E)-(3-chloro-6-hydroxy-2,4-dimethyl-5-nitrophenyl)methylidene]amino}benzoate](/img/structure/B11536266.png)

![2-Bromo-4-chloro-6-[(E)-[(2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11536285.png)
![4-bromo-2-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11536289.png)
![3-[(E)-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11536298.png)
![2-(4-Chlorophenoxy)-N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11536301.png)
![N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-chlorobenzamide](/img/structure/B11536304.png)
![(4R)-2-amino-5-hydroxy-8-{(Z)-[(3-methoxyphenyl)imino]methyl}-4-(2-nitrophenyl)-4H-chromene-3-carbonitrile](/img/structure/B11536308.png)

